![molecular formula C12H7F3N2O2 B13541948 8-(trifluoromethyl)-2H,3H,4H-[1,4]oxazino[2,3-g]quinolin-3-one](/img/structure/B13541948.png)
8-(trifluoromethyl)-2H,3H,4H-[1,4]oxazino[2,3-g]quinolin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(trifluoromethyl)-2H,3H,4H-[1,4]oxazino[2,3-g]quinolin-3-one is a heterocyclic compound that features a quinoline core fused with an oxazine ring and a trifluoromethyl group at the 8th position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-(trifluoromethyl)-2H,3H,4H-[1,4]oxazino[2,3-g]quinolin-3-one typically involves the formation of the quinoline core followed by the introduction of the oxazine ring and the trifluoromethyl group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-amino-5-nitrophenol with α-chloroacetyl chloride derivatives in the presence of sodium bicarbonate can yield the desired oxazine-quinoline structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is also common to achieve the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions
8-(trifluoromethyl)-2H,3H,4H-[1,4]oxazino[2,3-g]quinolin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like m-chloroperbenzoic acid to form oxazinoquinolinediones.
Reduction: Reduction reactions can be performed to modify the quinoline core or the oxazine ring.
Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the quinoline or oxazine rings.
Common Reagents and Conditions
Common reagents used in these reactions include m-chloroperbenzoic acid for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like tetrahydrofuran (THF) or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with m-chloroperbenzoic acid can yield oxazinoquinolinediones, while nucleophilic substitution can introduce various functional groups, enhancing the compound’s properties .
Applications De Recherche Scientifique
8-(trifluoromethyl)-2H,3H,4H-[1,4]oxazino[2,3-g]quinolin-3-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a selective androgen receptor modulator, which could be useful in treating conditions like muscle wasting and osteoporosis.
Material Science: Its unique structural properties make it a candidate for developing new materials with specific electronic or optical characteristics.
Biological Research: The compound’s interactions with various biological targets are studied to understand its potential therapeutic effects and mechanisms of action.
Mécanisme D'action
The mechanism of action of 8-(trifluoromethyl)-2H,3H,4H-[1,4]oxazino[2,3-g]quinolin-3-one involves its interaction with specific molecular targets, such as androgen receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, leading to modulation of receptor activity. This interaction can influence various cellular pathways, potentially leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
7H-[1,4]oxazino[3,2-g]quinolin-7-ones: These compounds share a similar core structure but differ in the position and nature of substituents.
Fluorinated Quinolines: Compounds like 4-hydroxyquinoline derivatives also exhibit similar biological activities and structural features.
Uniqueness
8-(trifluoromethyl)-2H,3H,4H-[1,4]oxazino[2,3-g]quinolin-3-one is unique due to the presence of the trifluoromethyl group, which significantly enhances its chemical stability, lipophilicity, and biological activity compared to other similar compounds .
Propriétés
Formule moléculaire |
C12H7F3N2O2 |
|---|---|
Poids moléculaire |
268.19 g/mol |
Nom IUPAC |
8-(trifluoromethyl)-4H-pyrido[2,3-g][1,4]benzoxazin-3-one |
InChI |
InChI=1S/C12H7F3N2O2/c13-12(14,15)7-1-6-2-10-9(3-8(6)16-4-7)17-11(18)5-19-10/h1-4H,5H2,(H,17,18) |
Clé InChI |
JWIAQUDHUKDSJA-UHFFFAOYSA-N |
SMILES canonique |
C1C(=O)NC2=CC3=NC=C(C=C3C=C2O1)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


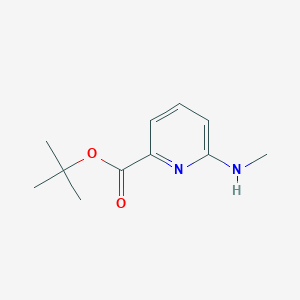

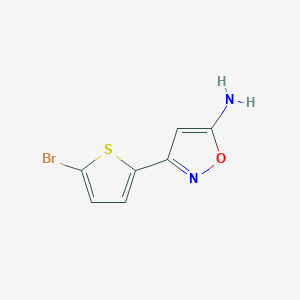
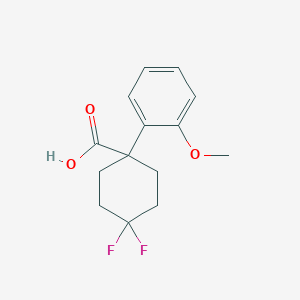
![Methyl 3-azabicyclo[3.2.2]nonane-6-carboxylate](/img/structure/B13541884.png)
![2-Amino-8,8-difluorodispiro[3.1.36.14]decane-2-carboxylic acid](/img/structure/B13541886.png)

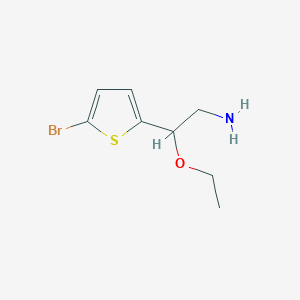
![{5-[(tert-Butoxy)carbonyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-3-yl}boronic acid](/img/structure/B13541916.png)
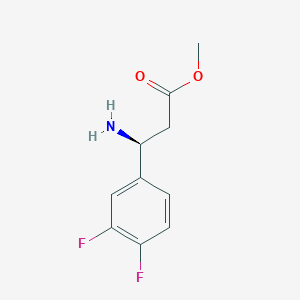
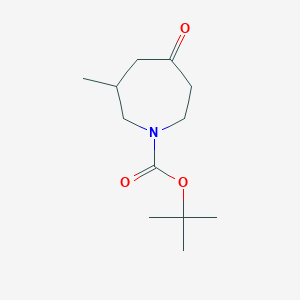
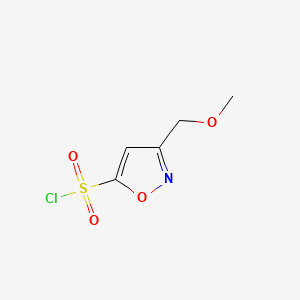
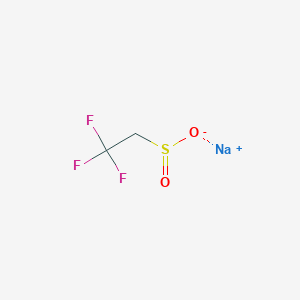
![1-(2,5-Diazabicyclo[2.2.2]octan-2-yl)ethan-1-one](/img/structure/B13541954.png)
